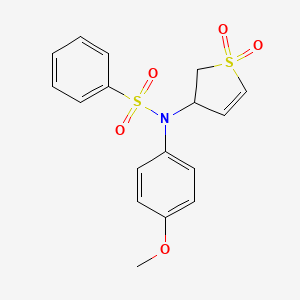
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide, also known as CMPD-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary targets of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
The exact mode of action of This compound It’s known that many drugs work by binding to their target and modulating its activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
The specific biochemical pathways affected by This compound The compound might interfere with the normal functioning of certain biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound The compound’s interaction with its targets could lead to changes at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific pathways. However, this specificity can also be a limitation, as off-target effects may occur if this compound interacts with unintended targets. Additionally, the potency of this compound may vary depending on the specific cellular context, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors that can be used for therapeutic purposes. Additionally, further studies are needed to fully understand the molecular mechanisms of this compound and its effects on various cellular processes. Finally, the use of this compound as a tool for studying disease biology and drug discovery should continue to be explored.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylphenyl isocyanate with morpholine followed by reaction with 2-amino-4,6-dichloropyrimidine-5-carboxamide. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and heat shock protein 90. These enzymes and proteins are involved in various cellular processes, such as cell cycle regulation, gene expression, and protein folding, which makes this compound a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBGDBQMQERLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


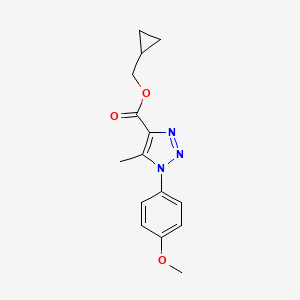

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)
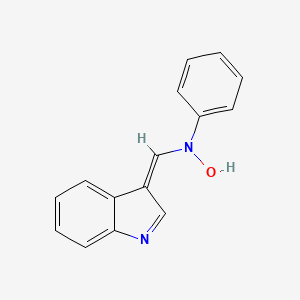
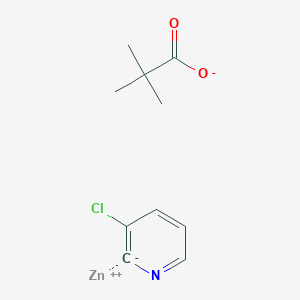
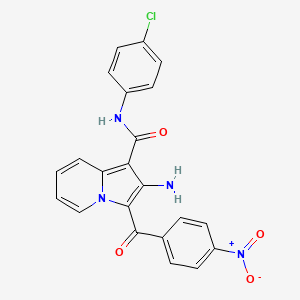
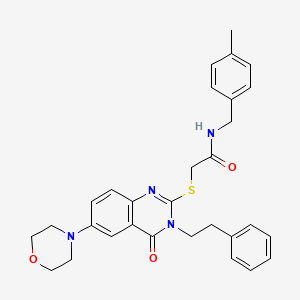
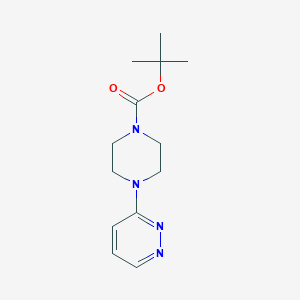
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)
